4-Methylpiperidine hydrochloride
Overview
Description
4-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylpyridine using a molybdenum disulfide catalyst. This method is preferred due to its efficiency and high yield. The reaction is conducted in a hydrogenation reactor at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to 4-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methylpiperidine N-oxide.
Reduction: 4-Methylpiperidine.
Substitution: Substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: this compound is used in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 4-methylpiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to specific sites on enzymes or receptors, altering their function and leading to physiological responses.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl group.
4-Methylpyridine: A precursor in the synthesis of 4-methylpiperidine hydrochloride.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and alters its reactivity compared to unsubstituted piperidine.
Properties
IUPAC Name |
4-methylpiperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWHEKMYXUOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42796-28-1 | |
Record name | NSC203095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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